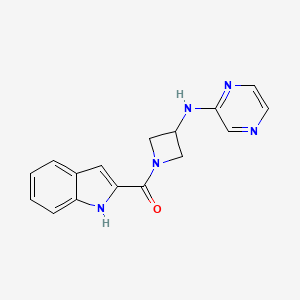

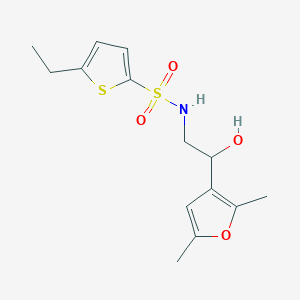

(1H-indol-2-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

Indole is a heterocyclic system that provides the skeleton to many important compounds . It contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature . The specific molecular structure of(1H-indol-2-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone is not provided in the available literature.

Scientific Research Applications

Synthesis and Structural Analysis

Research in the field often focuses on synthesizing novel compounds and analyzing their crystal structures to understand their properties better. For instance, compounds like (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone have been synthesized and characterized by NMR, MS, and IR spectra data, with their structures identified by X-ray diffraction, indicating a focus on understanding the molecular configuration and its implications for reactivity and interaction (Ziqing Cao et al., 2010).

Antimicrobial and Anticancer Agents

A significant application area for compounds involving indole and pyrazole derivatives is their potential as antimicrobial and anticancer agents. Novel pyrazole derivatives with various moieties have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity. Some of these compounds exhibited higher anticancer activity than reference drugs, showcasing the potential of these molecules in developing new therapeutic agents (H. Hafez et al., 2016).

Enzyme Inhibition for Therapeutic Applications

Compounds with indole and pyrazole structures have been investigated for their ability to inhibit enzymes like fructose-1,6-bisphosphatase (FBPase), which plays a role in glucose metabolism. Such studies are crucial for developing drugs targeting metabolic disorders, including diabetes and obesity (A. Rudnitskaya et al., 2009).

Synthesis Methods and Chemical Reactions

Research also delves into developing synthesis methods for these compounds and exploring their chemical reactions. For instance, the enantioselective synthesis of marine alkaloid antipodes and reactions of indolyl enaminonitriles to produce various derivatives highlight the synthetic versatility and potential applications of these compounds in creating bioactive molecules (B. Jiang et al., 2001).

Mechanism of Action

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors . This makes them useful in developing new therapeutic derivatives .

Mode of Action

The exact mode of action can vary depending on the specific derivative and target. Indole derivatives generally work by interacting with their targets and causing changes in their function .

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . These can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely. These properties can impact the bioavailability of the compound, which is an important factor in its effectiveness .

Result of Action

The molecular and cellular effects of indole derivatives can include inhibiting the growth of cancer cells, reducing inflammation, and combating various types of infections .

Action Environment

Environmental factors can influence the action, efficacy, and stability of indole derivatives. These factors can include the presence of other compounds, the pH of the environment, and the temperature .

properties

IUPAC Name |

1H-indol-2-yl-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O/c22-16(14-7-11-3-1-2-4-13(11)20-14)21-9-12(10-21)19-15-8-17-5-6-18-15/h1-8,12,20H,9-10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYBNOGRGOLQDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC3=CC=CC=C3N2)NC4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2575487.png)

![Ethyl 3-(allylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B2575488.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole](/img/structure/B2575490.png)

![2-Methyl-7-[pyridin-3-yl-[3-(trifluoromethyl)anilino]methyl]quinolin-8-ol](/img/structure/B2575493.png)

![2-amino-4-(3-fluorophenyl)-7-methyl-6-(3-morpholinopropyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2575496.png)

![1-[(4-Methoxyphenyl)methyl]pyrazole-4-carboximidamide;hydrochloride](/img/structure/B2575498.png)

![propan-2-yl N-[2-(1-methylpyrrolidin-2-yl)ethyl]carbamate](/img/structure/B2575501.png)

![3-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1-benzoxazole-5-carboxamide](/img/structure/B2575508.png)